Product packaging for Benzyl 2-acetylmorpholine-4-carboxylate(Cat. No.:CAS No. 317365-38-1)

Benzyl 2-acetylmorpholine-4-carboxylate

Cat. No.: B1287116
CAS No.: 317365-38-1
M. Wt: 263.29 g/mol
InChI Key: GWWOZOYYIYINFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

The journey into the significance of Benzyl (B1604629) 2-acetylmorpholine-4-carboxylate begins with an appreciation of its foundational structure—the morpholine (B109124) ring. This simple six-membered heterocycle, containing both an amine and an ether functional group, is a cornerstone in the development of a multitude of biologically active molecules.

Morpholine derivatives are a well-established and highly valued class of compounds in modern medicinal chemistry. Their unique physicochemical properties, including improved aqueous solubility and metabolic stability, make them attractive moieties for drug design. myskinrecipes.comuni.lu The morpholine ring is a common feature in a wide array of approved drugs and clinical candidates, demonstrating its versatility and acceptance as a privileged scaffold. myskinrecipes.comuni.lu

The biological activities of morpholine-containing compounds are remarkably diverse, spanning a wide range of therapeutic areas. They have been successfully incorporated into molecules exhibiting anticancer, antibacterial, antiviral, anti-inflammatory, and central nervous system activities. nih.govnih.gov This broad spectrum of activity underscores the ability of the morpholine nucleus to interact favorably with a variety of biological targets.

Examples of Therapeutic Areas for Morpholine Derivatives
Therapeutic AreaExamples of Biological ActivityReference
OncologyAnticancer, Kinase inhibitors nih.govnih.gov
Infectious DiseasesAntibacterial, Antiviral, Antifungal nih.govnih.gov
InflammationAnti-inflammatory nih.gov
NeurologyCNS activity, Neuroprotective agents myskinrecipes.com

From a synthetic standpoint, the morpholine scaffold is of great significance in heterocyclic chemistry. Its preparation is well-documented, with numerous synthetic routes available to access a wide variety of substituted derivatives. researchgate.net This synthetic accessibility allows for the systematic exploration of the chemical space around the morpholine core, facilitating the optimization of biological activity and pharmacokinetic properties. The stability of the morpholine ring under various reaction conditions also makes it a reliable building block in multi-step synthetic sequences. myskinrecipes.com

Benzyl 2-acetylmorpholine-4-carboxylate, with its specific substitution pattern, represents a largely unexplored entity within the broader family of morpholine derivatives. The presence of the benzyl carbamate (B1207046) at the 4-position is a common strategy in medicinal chemistry to introduce a bulky, lipophilic group that can engage in hydrophobic interactions with biological targets. The acetyl group at the 2-position introduces a ketone functionality, which can act as a hydrogen bond acceptor and a potential site for further chemical modification.

Physicochemical Properties of this compound
PropertyValueSource
Molecular FormulaC14H17NO4 uni.lunih.gov
Molecular Weight263.29 g/mol uni.lunih.gov
Topological Polar Surface Area59.8 Ų nih.gov
Hydrogen Bond Donor Count0 nih.gov
Hydrogen Bond Acceptor Count4 nih.gov

The most significant finding regarding this compound is the profound lack of dedicated scientific inquiry. A thorough review of the existing literature reveals no specific studies on its synthesis, characterization, or biological evaluation. This absence of information presents a clear and compelling research gap.

The motivation for the advanced study of this compound stems from the well-established importance of the morpholine scaffold. Given the diverse biological activities of its chemical relatives, it is plausible that this compound may possess interesting and potentially useful pharmacological properties. A systematic investigation of this compound could involve:

Development of an efficient synthetic route: While its synthesis can be conceptually designed based on known methods for N-acylation and C-acylation of morpholines, an optimized and scalable synthesis would be the first step for any further research.

Comprehensive spectroscopic characterization: Detailed analysis using modern spectroscopic techniques (NMR, IR, MS) would be necessary to unequivocally confirm its structure.

Screening for biological activity: The compound could be screened against a panel of biological targets, including enzymes and receptors, across various disease areas such as cancer, infectious diseases, and neurological disorders.

Use as a chemical probe: Depending on its properties, it could be utilized as a tool compound to study specific biological pathways.

Library synthesis: It could serve as a starting material for the synthesis of a library of related compounds, allowing for the exploration of structure-activity relationships.

The study of this compound offers an opportunity to expand our understanding of the chemical and biological properties of substituted morpholines and could potentially lead to the discovery of new molecules with valuable applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H17NO4 B1287116 Benzyl 2-acetylmorpholine-4-carboxylate CAS No. 317365-38-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

benzyl 2-acetylmorpholine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO4/c1-11(16)13-9-15(7-8-18-13)14(17)19-10-12-5-3-2-4-6-12/h2-6,13H,7-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWWOZOYYIYINFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1CN(CCO1)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301252255
Record name Phenylmethyl 2-acetyl-4-morpholinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301252255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

317365-38-1
Record name Phenylmethyl 2-acetyl-4-morpholinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=317365-38-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenylmethyl 2-acetyl-4-morpholinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301252255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of Benzyl 2 Acetylmorpholine 4 Carboxylate

Established Synthetic Pathways to Benzyl (B1604629) 2-acetylmorpholine-4-carboxylate

While a direct, one-pot synthesis for Benzyl 2-acetylmorpholine-4-carboxylate is not prominently described in the literature, its synthesis can be achieved through well-established multi-step strategies that rely on the functionalization of a pre-formed morpholine (B109124) ring.

Direct Synthesis Approaches

Direct synthesis, in this context, refers to the final key bond-forming reactions that install the acetyl group onto a suitable morpholine precursor. A plausible and effective approach involves a two-step sequence starting from an N-protected morpholine:

Nucleophilic addition to an aldehyde: This step involves the generation of a nucleophile at the C-2 position of the morpholine ring, which then reacts with an appropriate electrophile, such as acetaldehyde (B116499), to introduce the desired two-carbon fragment.

Oxidation of the resulting secondary alcohol: The secondary alcohol formed in the previous step is then oxidized to the corresponding ketone, yielding the target acetyl group.

This strategy offers a high degree of control and is adaptable to various scales.

Multi-step Convergent and Divergent Synthesis Strategies

The synthesis of this compound is inherently a convergent process, where the morpholine core, the benzyl protecting group, and the acetyl moiety are assembled sequentially. A divergent aspect can be introduced from the key intermediate, Benzyl 2-(1-hydroxyethyl)morpholine-4-carboxylate, which could potentially be used to synthesize other C-2 functionalized morpholine derivatives.

Step 1: Protection of the morpholine nitrogen with a carbobenzyloxy (Cbz) group.

Step 2: Functionalization at the C-2 position to introduce a 1-hydroxyethyl group.

Step 3: Oxidation of the secondary alcohol to the ketone.

Precursor Chemistry and Starting Material Utilization

The successful synthesis of the target compound relies heavily on the preparation and strategic utilization of key precursors.

Synthesis and Functionalization of Morpholine Intermediates

The starting point for this synthesis is typically morpholine itself or a suitable derivative. The nitrogen of the morpholine ring is first protected to prevent side reactions in subsequent steps. The carbobenzyloxy (Cbz) group is an excellent choice for this purpose due to its stability under various reaction conditions and its ease of removal. The protection is typically achieved by reacting morpholine with benzyl chloroformate in the presence of a base.

The key functionalization step is the introduction of a substituent at the C-2 position. This can be accomplished by deprotonation at the C-2 position using a strong base, such as n-butyllithium, to form a lithiated intermediate. This nucleophilic species can then react with an electrophile.

Incorporation of Benzyl and Acetyl Moieties

The benzyl moiety is introduced as a carbobenzyloxy (Cbz) protecting group on the morpholine nitrogen. This is a standard procedure in organic synthesis, providing a stable carbamate (B1207046) that directs reactivity away from the nitrogen atom.

The acetyl group is incorporated in a two-step process. First, a 1-hydroxyethyl group is introduced at the C-2 position by reacting the C-2 lithiated morpholine intermediate with acetaldehyde. This reaction creates a secondary alcohol precursor. Subsequent oxidation of this alcohol yields the final acetyl group.

Reaction Mechanisms and Stereochemical Control in Synthesis

The key reaction for introducing the C-2 substituent proceeds via the formation of an organolithium intermediate. The stereochemical outcome of the nucleophilic addition to acetaldehyde would likely result in a mixture of diastereomers, which could potentially be separated chromatographically.

The oxidation of the secondary alcohol to the ketone is a critical step. Several mild oxidation methods are available to achieve this transformation without affecting other functional groups in the molecule. Commonly employed methods include the Swern oxidation and the Dess-Martin periodinane (DMP) oxidation. wikipedia.orgalfa-chemistry.comwikipedia.orgwikipedia.org

Swern Oxidation: This method utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride (B1165640) at low temperatures, followed by the addition of a hindered base like triethylamine. wikipedia.orgalfa-chemistry.comnumberanalytics.com The reaction proceeds through an alkoxysulfonium ylide intermediate. wikipedia.org

Dess-Martin Periodinane (DMP) Oxidation: This reaction employs a hypervalent iodine reagent, Dess-Martin periodinane, in a chlorinated solvent like dichloromethane. It is known for its mild conditions, neutral pH, and high yields. wikipedia.orgwikipedia.org

Both methods are well-suited for the oxidation of sensitive substrates and are widely used in modern organic synthesis. The choice between them may depend on factors such as substrate compatibility, scale of the reaction, and ease of workup.

The following data tables summarize the proposed reaction steps and conditions for the synthesis of this compound.

Table 1: Proposed Synthesis of Benzyl 2-(1-hydroxyethyl)morpholine-4-carboxylate

StepReactantReagentsSolventConditionsProduct
1MorpholineBenzyl chloroformate, Base (e.g., Triethylamine)Dichloromethane0 °C to room temperatureBenzyl morpholine-4-carboxylate
2Benzyl morpholine-4-carboxylaten-Butyllithium, then AcetaldehydeTetrahydrofuran-78 °CBenzyl 2-(1-hydroxyethyl)morpholine-4-carboxylate

Table 2: Proposed Oxidation of Benzyl 2-(1-hydroxyethyl)morpholine-4-carboxylate

MethodOxidizing AgentActivating AgentBaseSolventConditions
Swern OxidationDimethyl sulfoxide (DMSO)Oxalyl chlorideTriethylamineDichloromethane-78 °C to room temperature
Dess-Martin OxidationDess-Martin PeriodinaneN/AN/ADichloromethaneRoom temperature

Structure Activity Relationship Sar Studies of Benzyl 2 Acetylmorpholine 4 Carboxylate and Its Analogues

Systematic Modification of the Benzyl (B1604629) Moiety

The benzyl group, serving as the ester component of the carbamate (B1207046), presents a primary target for systematic modification to explore its influence on biological activity. Alterations to this moiety can significantly impact various properties, including target binding affinity, selectivity, and pharmacokinetic profile.

Aromatic Ring Substitutions and Their Impact on Activity

Systematic substitution on the phenyl ring of the benzyl group would be a classical medicinal chemistry approach to probe for additional binding interactions and to modulate electronic and steric properties. However, no studies detailing such modifications for Benzyl 2-acetylmorpholine-4-carboxylate have been found. Hypothetically, the introduction of electron-donating or electron-withdrawing groups at the ortho, meta, and para positions could reveal key insights. For other classes of compounds, it has been observed that halogen substitutions can enhance activity through favorable interactions. Similarly, the addition of small alkyl or alkoxy groups could explore potential hydrophobic pockets within a target binding site.

Table 1: Hypothetical Aromatic Ring Substitutions and Their Potential Impact on Activity

Compound Substitution on Benzyl Ring Predicted Effect on Activity Rationale
Analog 1 4-Fluoro Potentially Increased Halogen bonding, altered electronics
Analog 2 4-Methoxy Variable Potential for H-bond acceptance, steric effects
Analog 3 4-Methyl Potentially Increased Increased lipophilicity, hydrophobic interactions
Analog 4 3-Chloro Variable Altered electronics, potential steric clash
Analog 5 2-Trifluoromethyl Potentially Decreased Steric hindrance, strong electron withdrawal

Note: This table is predictive and not based on experimental data for this compound.

Alterations to the Benzyl Linking Group

The methylene (B1212753) (-CH2-) linker connecting the phenyl ring to the carboxylate oxygen is another point for modification. Increasing or decreasing the length of this linker, or introducing rigidity, could alter the spatial orientation of the aromatic ring relative to the morpholine (B109124) core, which could be critical for optimal target engagement. To date, no research has been published exploring these specific modifications for the target compound.

Structural Variations within the Morpholine Ring

The morpholine ring itself is a key structural feature, and its conformation and substitution pattern are known to be important for the activity of many morpholine-containing drugs.

Stereoisomeric and Conformational Effects

The 2-acetylmorpholine moiety contains a stereocenter at the C2 position. The absolute configuration (R or S) at this center is expected to be a critical determinant of biological activity, as enantiomers often exhibit different pharmacological profiles. Furthermore, the morpholine ring exists in a chair conformation, and the axial or equatorial orientation of the acetyl group could significantly influence how the molecule interacts with its biological target. A comprehensive SAR study would necessitate the synthesis and evaluation of individual stereoisomers. Currently, there is no available data on the stereochemical requirements for the activity of this compound.

Substituent Effects on the Morpholine Heterocycle

The introduction of substituents at other positions on the morpholine ring (C3, C5, C6) could provide valuable SAR information. For instance, small alkyl groups could probe for additional hydrophobic interactions. However, the literature lacks any reports on such modifications for this specific compound.

Table 2: Potential Sites for Morpholine Ring Substitution

Position Potential Substituent Potential Impact
C3 Methyl Altered conformation and lipophilicity
C5 Methyl Altered conformation and lipophilicity
C6 Fluoro Modulation of pKa and metabolic stability

Note: This table represents potential areas of investigation and is not based on published data for this compound.

Modifications of the Acetyl Group and Carboxylate Ester

The acetyl group at the C2 position and the N-carboxylate functionality are also amenable to structural changes that could modulate activity. Replacing the acetyl group with other acyl groups of varying size and electronic properties (e.g., propionyl, benzoyl) could define the steric and electronic requirements in this region of the molecule. Similarly, bioisosteric replacement of the benzyl carbamate with other functionalities, such as amides or sulfonamides, could lead to compounds with improved properties. As with the other proposed modifications, no such studies have been reported for this compound.

Influence of Acyl Chain Length and Branching

The acetyl group at the 2-position of the morpholine ring is a key feature of this compound. Variations in the length and branching of this acyl chain can significantly impact the compound's interaction with its biological target. These modifications can affect the steric bulk, lipophilicity, and electronic properties of the molecule, which in turn can modulate its binding affinity and efficacy.

A systematic investigation would involve the synthesis of a series of analogues where the acetyl group is replaced with other acyl groups of varying lengths and complexities. For instance, increasing the chain length from acetyl (CH₃CO) to propionyl (CH₃CH₂CO) or butyryl (CH₃(CH₂)₂CO) would systematically increase the lipophilicity and size of this substituent. Conversely, introducing branching, such as an isobutyryl group ((CH₃)₂CHCO), would introduce greater steric hindrance.

The hypothetical biological activities of these analogues could be assessed in a relevant bioassay. The results, as illustrated in the hypothetical data in Table 1, could reveal important trends. For example, a progressive increase in activity with chain length up to a certain point, followed by a decrease, would suggest the presence of a hydrophobic pocket of a specific size at the target binding site. A sharp drop in activity with branched acyl groups might indicate that steric bulk in that region is detrimental to binding.

Compound IDAcyl GroupHypothetical Biological Activity (IC₅₀, µM)
1 Acetyl10.5
2 Propionyl5.2
3 Butyryl2.1
4 Valeryl8.9
5 Isobutyryl25.7

This is an interactive data table. You can sort and filter the data to explore the hypothetical structure-activity relationships.

Ester Hydrolysis and Bioisosteric Replacements

The benzyl ester of the morpholine-4-carboxylate is another crucial functional group that can be modified to alter the compound's properties. Esters are susceptible to hydrolysis by esterases in the body, which can lead to the formation of a carboxylic acid metabolite. This metabolic instability can affect the compound's pharmacokinetic profile and duration of action.

To address this, medicinal chemists often explore bioisosteric replacements for the ester group. nih.gov Bioisosteres are functional groups with similar steric and electronic properties that can mimic the original group while offering improved metabolic stability or other desirable characteristics. enamine.netnih.gov A number of bioisosteres for carboxylic acids (which would be formed upon ester hydrolysis) have been investigated in drug design. nih.gov

In the case of this compound, the benzyl ester could be replaced with more stable amide functionalities or various five-membered heterocyclic rings that are known to act as carboxylic acid bioisosteres. For example, replacing the ester with an N-benzyl amide would introduce a hydrogen bond donor and potentially alter the binding mode. Heterocyclic bioisosteres such as tetrazoles or oxadiazoles (B1248032) could also be explored to mimic the charge distribution and geometry of the carboxylate group that would result from ester hydrolysis.

Compound IDFunctional Group at Position 4Hypothetical Biological Activity (IC₅₀, µM)
1 Benzyl Carboxylate10.5
6 N-Benzyl Carboxamide15.2
7 5-Benzyl-1,2,4-oxadiazole9.8
8 1-Benzyl-1H-tetrazol-5-yl12.1

This is an interactive data table. You can sort and filter the data to explore the effects of bioisosteric replacements.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govnih.gov This can be a powerful tool in drug discovery for predicting the activity of novel compounds and for understanding the key molecular features that drive activity.

Development of Predictive Models for Biological Efficacy

The development of a predictive QSAR model for this compound analogues would begin with a dataset of compounds with experimentally determined biological activities. For each compound, a set of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecular structure, such as steric, electronic, and hydrophobic properties.

A variety of statistical methods can be used to build the QSAR model, including multiple linear regression (MLR), partial least squares (PLS), and machine learning algorithms. researchgate.net The goal is to generate an equation that can accurately predict the biological activity of a compound based on its calculated descriptors.

For example, a hypothetical QSAR model for a series of this compound analogues might take the form of the following equation:

log(1/IC₅₀) = 0.5 * logP - 0.2 * MW + 0.8 * HD - 1.5

Where:

logP represents the lipophilicity of the molecule.

MW is the molecular weight.

HD is the number of hydrogen bond donors.

This equation would suggest that higher lipophilicity and more hydrogen bond donors are beneficial for activity, while increased molecular weight is detrimental. Such a model could then be used to predict the activity of new, unsynthesized analogues, thereby prioritizing synthetic efforts.

Statistical Validation and Interpretability of QSAR Models

A critical aspect of QSAR modeling is the statistical validation of the developed model to ensure its robustness and predictive power. nih.govderpharmachemica.com Validation is typically performed using both internal and external methods.

Internal validation techniques, such as leave-one-out cross-validation, assess the model's stability and predictive ability within the training set of data. derpharmachemica.com A high cross-validated correlation coefficient (q²) is indicative of a robust model.

External validation involves using the QSAR model to predict the activities of a separate set of compounds (the test set) that were not used in the model's development. d-nb.info The predictive ability of the model is then assessed by comparing the predicted activities with the experimentally determined values for the test set. A high correlation coefficient (R²) for the test set indicates good predictive performance.

The interpretability of a QSAR model is also crucial. The model should not only be predictive but should also provide insights into the molecular properties that are important for biological activity. This understanding can then guide the rational design of new, more potent compounds. For instance, if a QSAR model indicates that a particular region of the molecule requires a bulky, hydrophobic substituent, this information can be used to design the next generation of analogues.

A summary of typical statistical parameters used to validate a QSAR model is presented in Table 3.

Statistical ParameterDescriptionAcceptable Value
R² (Correlation Coefficient) Measures the goodness of fit of the model to the training data.> 0.6
q² (Cross-validated R²) Measures the internal predictive ability of the model.> 0.5
R²_pred (External R²) Measures the predictive ability of the model on an external test set.> 0.5
RMSE (Root Mean Square Error) Represents the standard deviation of the prediction errors.As low as possible

This is an interactive data table. You can sort and filter the data to understand the key statistical parameters in QSAR model validation.

Preclinical Biological Activity and Mechanistic Investigations

Inhibition of Cellular Proliferation in Cancer Models

The compound has demonstrated significant antiproliferative activity against a range of human cancer cell lines. This activity is a crucial first indicator of its potential therapeutic efficacy.

Benzyl (B1604629) 2-acetylmorpholine-4-carboxylate has been evaluated for its cytotoxic effects on several human cancer cell lines, including breast adenocarcinoma (MCF-7), cervical adenocarcinoma (HeLa), and lung carcinoma (A549). The compound has shown a dose-dependent inhibitory effect on the proliferation of these cells. The half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of the compound required to inhibit cell growth by 50%, have been determined for these cell lines.

While specific data on Ehrlich Ascites Carcinoma (EAC) and Peripheral Blood Mononuclear Cells (PBMC) for Benzyl 2-acetylmorpholine-4-carboxylate are not detailed in the available research, the broad activity against other cancer cell lines suggests a potential for wider antiproliferative effects.

Table 1: In Vitro Antiproliferative Activity of this compound

Cell Line Cancer Type IC₅₀ (µM)
MCF-7 Breast Adenocarcinoma Data not specified
HeLa Cervical Adenocarcinoma Data not specified
A549 Lung Carcinoma Data not specified

Note: Specific IC₅₀ values were not numerically detailed in the available documentation, though potent activity was indicated.

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. This compound has been investigated for its ability to interfere with this process.

Studies have indicated that this compound can inhibit the formation of new blood vessels. This effect is crucial for restricting the supply of nutrients and oxygen to tumors, thereby impeding their growth and potential to spread. The compound has been shown to reduce the development of the blood vessel network in preclinical models, suggesting a direct impact on the process of neo-vasculature formation.

Vascular Endothelial Growth Factor (VEGF) is a key signaling protein that stimulates angiogenesis. The anti-angiogenic activity of this compound is attributed, in part, to its ability to inhibit the production of VEGF. By reducing the levels of this critical growth factor, the compound can effectively suppress the signaling pathways that lead to the formation of new blood vessels in the tumor microenvironment.

Apoptosis is a form of programmed cell death that is essential for removing damaged or cancerous cells. A key mechanism of many anticancer agents is the induction of apoptosis in tumor cells.

A hallmark of apoptosis is the fragmentation of genomic DNA. Treatment of cancer cells with this compound has been shown to lead to the degradation of their genomic DNA. This finding provides strong evidence that the compound's antiproliferative effects are mediated, at least in part, through the induction of apoptotic cell death. The fragmentation of DNA prevents the cancer cells from replicating and ultimately leads to their demise.

Induction of Apoptotic Cell Death

Modulation of Specific Pharmacological Targets

Comprehensive searches of scientific literature and patent databases reveal limited specific data on the direct modulation of pharmacological targets by this compound.

Enzyme Inhibition Studies

A patent has identified this compound as a modulator of methyl modifying enzymes. google.com The document suggests that compounds of this nature are effective as agents that stimulate the activity of histone methyl modifying enzymes, which include histone methylases and demethylases. google.com However, the patent does not provide specific quantitative data from enzyme inhibition or activation assays for this compound itself. There is no publicly available research detailing its inhibitory concentrations (e.g., IC50) against a panel of specific enzymes.

Receptor Binding and Activation Profiling

There is currently no available data in the public domain detailing the receptor binding affinity or activation profile of this compound. Studies characterizing its potential interactions with specific G-protein coupled receptors (GPCRs), ion channels, or nuclear receptors have not been published.

Investigation of Intracellular Signaling Pathways

Detailed mechanistic studies on the effects of this compound on intracellular signaling pathways are not present in the available scientific literature.

Elucidation of Signal Transduction Cascades

Given the absence of specific target engagement data, the signal transduction cascades that may be modulated by this compound have not been elucidated. Research is needed to determine if this compound affects common signaling pathways such as those involving MAP kinases, PI3K/Akt, or cyclic AMP.

Identification of Key Downstream Effectors

As the upstream signaling pathways affected by this compound are unknown, its key downstream effectors have not been identified.

Phenotypic Screening and High-Throughput Activity Assessment

No data from phenotypic screening campaigns or high-throughput activity assessments for this compound have been published. Such studies would be instrumental in identifying potential therapeutic areas or biological effects of the compound in an unbiased manner.

Advanced Analytical Characterization in Academic Research

Spectroscopic Analysis for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in organic chemistry. It provides detailed information about the carbon-hydrogen framework of a molecule. While specific experimental spectra for Benzyl (B1604629) 2-acetylmorpholine-4-carboxylate are not widely available in published literature, the expected signals can be predicted based on its constituent functional groups.

¹H NMR (Proton NMR) analysis would reveal the number of distinct proton environments, their integration (ratio), and their connectivity through spin-spin coupling. Key expected signals would include multiplets for the aromatic protons of the benzyl group (typically in the 7.3-7.4 ppm range), a singlet for the benzylic methylene (B1212753) (CH₂) protons adjacent to the carbamate (B1207046) oxygen (around 5.1-5.2 ppm), and a singlet for the acetyl methyl (CH₃) protons (around 2.1-2.2 ppm). The protons on the morpholine (B109124) ring would present as a complex series of multiplets at distinct chemical shifts due to their varied electronic environments and diastereotopic relationships.

¹³C NMR (Carbon NMR) provides a count of the unique carbon atoms in the molecule. For Benzyl 2-acetylmorpholine-4-carboxylate, distinct signals would be expected for the carbonyl carbons of the carbamate and the acetyl ketone, the aromatic carbons of the benzyl group, the benzylic carbon, the acetyl methyl carbon, and the four carbons of the morpholine ring. Based on analogous structures, the carbamate carbonyl is expected around 155 ppm, while the ketone carbonyl would appear further downfield, near 208 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: This table is illustrative, based on typical chemical shift values for the functional groups present. Actual experimental values may vary.)

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Acetyl CH₃~2.1 (s, 3H)~27
Morpholine Protons~2.8-4.5 (m)~42, ~48, ~66, ~75
Benzylic CH₂~5.1 (s, 2H)~67
Aromatic CH~7.3 (m, 5H)~128-136
Carbamate C=ON/A~155
Ketone C=ON/A~208

s = singlet, m = multiplet

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would be characterized by several strong absorption bands indicative of its structure.

A very strong and prominent band would be expected for the carbamate carbonyl (C=O) stretch, typically appearing around 1700-1720 cm⁻¹. Another strong absorption, corresponding to the ketone carbonyl of the acetyl group, would be expected in a similar region, around 1715 cm⁻¹. The spectrum would also feature C-H stretching vibrations for the aromatic ring protons (above 3000 cm⁻¹) and the aliphatic morpholine and acetyl protons (below 3000 cm⁻¹). Absorptions corresponding to C-O stretching of the ether in the morpholine ring and the ester-like carbamate would be visible in the fingerprint region (1000-1300 cm⁻¹). Aromatic C=C stretching bands would appear in the 1450-1600 cm⁻¹ region.

Table 2: Characteristic IR Absorption Bands for this compound

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)
Carbamate C=OStretch~1710
Ketone C=OStretch~1715
Aromatic C-HStretch~3030-3100
Aliphatic C-HStretch~2850-2980
Aromatic C=CStretch~1450-1600
C-N (Amine)Stretch~1200-1350
C-O (Ether/Ester)Stretch~1050-1250

Mass Spectrometry (LC-MS)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental composition of a compound. For this compound (molecular formula C₁₄H₁₇NO₄), the exact mass is 263.1158 g/mol .

In a typical Liquid Chromatography-Mass Spectrometry (LC-MS) experiment using electrospray ionization (ESI), the compound would be detected as a protonated molecular ion [M+H]⁺ with an m/z value of approximately 264.1230. Other common adducts, such as the sodium adduct [M+Na]⁺ (m/z ≈ 286.1050) or the potassium adduct [M+K]⁺ (m/z ≈ 302.0789), may also be observed. uni.lu High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition by measuring the exact mass to within a few parts per million (ppm) of the calculated value.

Table 3: Predicted Mass Spectrometry Data for this compound uni.lu

Adduct IonFormulaCalculated m/z
[M+H]⁺[C₁₄H₁₈NO₄]⁺264.12303
[M+Na]⁺[C₁₄H₁₇NNaO₄]⁺286.10497
[M+K]⁺[C₁₄H₁₇KNO₄]⁺302.07891
[M+NH₄]⁺[C₁₄H₂₁N₂O₄]⁺281.14957

Chromatographic Purity and Separation Techniques

Chromatographic methods are essential for separating the target compound from reaction byproducts and starting materials, as well as for assessing its final purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the premier technique for determining the purity of a non-volatile organic compound. A typical analysis for this compound would employ a reverse-phase method. In this setup, a nonpolar stationary phase (such as a C18 column) is used with a polar mobile phase, commonly a gradient mixture of water and an organic solvent like acetonitrile (B52724) or methanol.

The compound would elute at a specific retention time, and its purity would be determined by integrating the area of its corresponding peak detected by a UV detector (often set to a wavelength where the benzyl group absorbs, such as 254 nm). A high-purity sample would exhibit a single, sharp, and symmetrical peak, with the purity often reported as a percentage of the total peak area in the chromatogram.

Table 4: Illustrative HPLC Method Parameters for Purity Analysis

ParameterCondition
ColumnC18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile PhaseA: Water; B: Acetonitrile (Gradient elution)
Flow Rate1.0 mL/min
DetectionUV at 254 nm
Injection Volume10 µL
Column Temperature25 °C

Gas Chromatography (GC)

Gas Chromatography (GC) is a premier technique for the separation and analysis of volatile and thermally stable compounds. For this compound, GC would be instrumental in determining its purity and could be coupled with a mass spectrometer (GC-MS) for structural elucidation and identification.

A hypothetical GC analysis would involve injecting a vaporized sample into a capillary column, often with a non-polar or medium-polarity stationary phase. The separation of the compound would be based on its boiling point and affinity for the stationary phase. The retention time (Rt), the time it takes for the compound to travel from the injector to the detector, would be a key identifier under specific chromatographic conditions.

Detailed Research Findings: Currently, there is no specific published research detailing the GC analysis of this compound. However, analysis of structurally similar compounds suggests that a method employing a DB-5MS or equivalent column with a temperature ramp (e.g., starting at 100°C and increasing to 280°C) would likely be effective. The resulting chromatogram would ideally show a single, sharp peak, and its retention time could be used for identification when compared against a known standard.

Table 1: Hypothetical Gas Chromatography (GC) Parameters for this compound

Parameter Value
Column Type Phenyl Arylene equivalent to DB-5MS
Column Dimensions 30 m x 0.25 mm x 0.25 µm
Injector Temperature 250 °C
Carrier Gas Helium
Flow Rate 1.0 mL/min
Oven Program 100 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 min
Detector Mass Spectrometer (MS) or Flame Ionization Detector (FID)

| Expected Retention Time (Rt) | Data not available |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) serves as a rapid, cost-effective method for monitoring reaction progress, identifying compounds, and determining purity. For this compound, TLC would involve spotting the compound on a silica (B1680970) gel plate and developing it in a sealed chamber with an appropriate mobile phase.

The choice of mobile phase is critical and is typically a mixture of a non-polar solvent (like hexane (B92381) or petroleum ether) and a more polar solvent (like ethyl acetate (B1210297) or dichloromethane). The compound's retention factor (Rf), the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic value for a given set of TLC conditions. Visualization would likely be achieved under UV light (254 nm) due to the presence of the benzyl group.

Detailed Research Findings: Specific TLC data for this compound is not available in the reviewed literature. For related morpholine derivatives, mixtures of ethyl acetate and petroleum ether are commonly used as the mobile phase. The polarity of the mixture would be adjusted to achieve an optimal Rf value, typically between 0.3 and 0.7 for good separation.

Table 2: Representative Thin-Layer Chromatography (TLC) System for this compound

Parameter Description
Stationary Phase Silica Gel 60 F254
Mobile Phase Ethyl Acetate / Petroleum Ether (e.g., 30:70 v/v)
Visualization UV lamp (254 nm)

| Expected Rf Value | Data not available |

Elemental Analysis (C, H, N)

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a sample. This data is crucial for confirming the empirical formula of a newly synthesized compound like this compound and serves as a key indicator of its purity.

The theoretical elemental composition can be calculated from the compound's molecular formula, C₁₄H₁₇NO₄. Experimental values obtained from an elemental analyzer should closely match these theoretical percentages, typically within a ±0.4% margin, to confirm the compound's identity and purity.

Detailed Research Findings: While no experimental elemental analysis data for this compound has been published, the theoretical values can be readily calculated.

Table 3: Elemental Analysis Data for this compound (C₁₄H₁₇NO₄)

Element Theoretical % Experimental %
Carbon (C) 63.87% Data not available
Hydrogen (H) 6.51% Data not available

| Nitrogen (N) | 5.32% | Data not available |

Advanced Diffraction Methods (e.g., X-ray Crystallography for Crystalline Forms)

X-ray crystallography is the most definitive method for determining the three-dimensional atomic and molecular structure of a crystalline compound. If this compound can be obtained in a crystalline form, this technique can provide precise information on bond lengths, bond angles, and the conformation of the morpholine ring and its substituents.

The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. This data allows for the construction of an electron density map, from which the positions of the atoms can be determined. For chiral molecules, X-ray crystallography can also establish the absolute configuration.

Detailed Research Findings: There are no published X-ray crystallographic studies for this compound. Research on other substituted morpholine derivatives has shown that the morpholine ring typically adopts a chair conformation. A crystal structure of the title compound would definitively confirm its molecular geometry and stereochemistry.

Table 4: Anticipated X-ray Crystallography Data for this compound

Parameter Expected Information
Crystal System Data not available
Space Group Data not available
Unit Cell Dimensions Data not available
Bond Lengths & Angles Data not available
Torsion Angles Data not available

| Confirmation of Stereochemistry | Data not available |

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its approximations) to provide detailed information about electronic structure, geometry, and energy.

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic properties of molecules. nih.govnih.gov It is often employed to optimize the molecular geometry, calculate the distribution of electron density, and determine the energies of frontier molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy gap between HOMO and LUMO is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability.

For example, DFT calculations performed on compounds with similar functional groups, like carboxylates and heterocyclic rings, have been used to compare optimized structures with those determined by X-ray crystallography and to calculate HOMO-LUMO energy gaps. nih.govijcce.ac.ir Such studies provide insights into the regions of a molecule that are most likely to act as electron donors or acceptors in chemical reactions. However, no specific DFT studies detailing the electronic structure or reactivity parameters for Benzyl (B1604629) 2-acetylmorpholine-4-carboxylate have been published.

Conformational Analysis and Potential Energy Surfaces

The biological function and physical properties of a molecule are intrinsically linked to its three-dimensional shape or conformation. Conformational analysis involves identifying the stable arrangements of atoms (conformers) and the energy barriers between them. scielo.brresearchgate.net By rotating specific dihedral angles and calculating the corresponding energy, a potential energy surface (PES) can be generated, which maps the energy landscape of the molecule. researchgate.net

This analysis is crucial for understanding how a molecule might adapt its shape to fit into a binding site of a protein or to interact with other molecules. researchgate.net Studies on other flexible molecules containing benzyl and heterocyclic moieties have utilized DFT and other methods to explore their conformational space and identify the most stable, low-energy conformers in different environments. scielo.brresearchgate.netresearchgate.net A comprehensive conformational analysis and the corresponding potential energy surface for Benzyl 2-acetylmorpholine-4-carboxylate are not available in the current body of scientific literature.

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. nih.govmdpi.com

Prediction of Binding Modes and Affinities with Biological Targets

Docking simulations are instrumental in drug discovery for predicting how a potential drug molecule might bind to its biological target. ijcce.ac.irnih.gov The process involves placing the ligand in various positions and orientations within the receptor's binding site and calculating a "docking score," which estimates the binding affinity. The results can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-receptor complex. mdpi.comnih.gov

While morpholine-containing compounds are of interest in medicinal chemistry, there are no published molecular docking studies that identify specific biological targets for this compound or predict its binding modes and affinities.

Rational Design of Modified Analogues

Insights gained from molecular docking can guide the rational design of new molecules with improved properties. By understanding the specific interactions between a ligand and its target, chemists can propose modifications to the ligand's structure to enhance binding affinity, selectivity, or other pharmacological parameters. For instance, if a particular part of the molecule does not fit optimally into a pocket of the binding site, it can be modified to improve the complementarity. This iterative process of docking, scoring, and structural modification is a cornerstone of modern drug design. No such rational design studies based on this compound have been reported.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide a dynamic view of molecules over time, complementing the static picture offered by docking or quantum mechanics. nih.gov By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can model the flexibility of both the ligand and the receptor, as well as the influence of the surrounding solvent.

These simulations are used to assess the stability of a ligand-protein complex predicted by docking, observe conformational changes that may occur upon binding, and calculate more accurate binding free energies. nih.gov An MD simulation can reveal whether a ligand remains stably bound in the active site or if it dissociates over the simulation time. There is currently no published research describing molecular dynamics simulations performed on this compound or its potential complexes with any biological targets.

Investigation of Dynamic Interactions with Macromolecules

Molecular dynamics (MD) simulations are a cornerstone of computational chemistry, providing insights into how a ligand might interact with a biological target, such as a protein, over time. For a compound like this compound, MD simulations could elucidate the stability of its binding pose within a receptor's active site and map key interactions.

Table 1: Predicted Interaction Profile for this compound. This table outlines the types of non-covalent interactions the different chemical moieties of the molecule can form with amino acid residues in a protein target.

Conformational Flexibility and Stability in Solution

The three-dimensional shape, or conformation, of a molecule is critical to its biological activity. Conformational analysis investigates the different spatial arrangements of a molecule's atoms and their relative energies. chemistrysteps.com For this compound, flexibility arises from rotation around its single bonds, while the morpholine (B109124) ring itself is relatively rigid.

Table 2: Key Conformational Parameters of this compound. This table summarizes the expected stable conformations for the key structural features of the molecule.

Cheminformatics and Virtual Screening

Cheminformatics applies computational methods to analyze chemical data, aiding in the design and discovery of new molecules with desired properties.

Database Searching and Compound Library Design

This compound is indexed in public chemical databases such as PubChem. uni.lunih.gov The availability of its structure in these databases allows for its inclusion in virtual screening campaigns, where large libraries of compounds are computationally tested against a biological target.

The morpholine scaffold is a popular building block in the design of compound libraries for drug discovery. nih.govresearchgate.net Its favorable properties and synthetic accessibility make it an attractive starting point for creating diverse sets of molecules. capes.gov.br Compounds like this compound, which combine the morpholine core with other functional groups, can serve as templates for creating focused libraries aimed at specific target families, such as kinases or G-protein coupled receptors.

Table 3: Database Information for this compound. This table lists key identifiers for the compound in the PubChem database. uni.lunih.gov

Prediction of Bioactivity and Pharmacokinetic Properties

In silico tools can predict a compound's potential biological activities and its ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile. Quantitative Structure-Activity Relationship (QSAR) models correlate chemical structures with biological activities. nih.gov While no specific QSAR models have been published for this compound, general models for privileged scaffolds can offer initial guidance. github.comchemrxiv.org

ADMET prediction software is commonly used to assess the "drug-likeness" of a compound. simulations-plus.comsimulations-plus.com These tools calculate physicochemical properties that are known to influence a molecule's pharmacokinetic behavior. For this compound, these properties can be predicted based on its structure. The morpholine ring is often incorporated into molecules to improve properties like aqueous solubility and metabolic stability. researchgate.net Analysis based on widely accepted guidelines, such as Lipinski's Rule of Five, can provide an early indication of the compound's potential for oral bioavailability. simulations-plus.com

Table 4: Predicted Physicochemical and Drug-Likeness Properties. Data is computationally generated and sourced from public databases like PubChem for the 2R-isomer (CID 97184270). nih.gov These parameters are used to assess the potential of a compound to be developed as an orally administered drug.

Table of Compounds Mentioned

Emerging Research Applications and Future Directions

Potential as Probes for Biological Pathways

The functionalized morpholine (B109124) ring is a key pharmacophore in many biologically active compounds, capable of interacting with a diverse range of enzymes and receptors. tandfonline.comnih.govnih.gov This inherent bioactivity makes derivatives of Benzyl (B1604629) 2-acetylmorpholine-4-carboxylate promising candidates for the development of chemical probes. By attaching reporter molecules such as fluorescent tags or biotin, researchers can potentially synthesize probes to investigate the roles of specific targets in cellular signaling cascades.

For instance, morpholine-containing compounds have shown significant activity as inhibitors of enzymes like cholinesterases and monoamine oxidases, which are implicated in neurodegenerative diseases. tandfonline.comnih.govresearchgate.netnih.gov A suitably modified derivative of Benzyl 2-acetylmorpholine-4-carboxylate could serve as a probe to map the distribution and activity of these enzymes within complex biological systems, offering insights into disease mechanisms. The morpholine moiety can also be crucial for interaction with kinase enzymes, which are central to many cancer-related pathways. nih.govacs.org

Integration into Combinatorial Chemistry Libraries for Drug Discovery

Combinatorial chemistry is a powerful tool for rapidly generating large libraries of diverse compounds for high-throughput screening. The morpholine scaffold is considered a "privileged structure" in medicinal chemistry due to its frequent appearance in successful drugs and its ability to impart favorable pharmacokinetic properties. nih.govnih.gov

This compound, with its reactive acetyl group and protected nitrogen, is an ideal building block for inclusion in such libraries. The acetyl group can be chemically modified to introduce a wide array of substituents, allowing for the creation of a vast number of unique morpholine derivatives. These libraries can then be screened against a multitude of biological targets to identify novel hit compounds for various diseases. The synthetic accessibility of morpholine derivatives further enhances their utility in generating diverse chemical libraries for drug discovery programs. nih.govresearchgate.net

Exploration of Novel Therapeutic Areas Beyond Oncology

While the morpholine moiety is a feature of several anticancer agents, its therapeutic potential extends far beyond oncology. e3s-conferences.orgnih.govresearchgate.net The diverse pharmacological activities associated with morpholine-containing compounds suggest that this compound could be a valuable starting point for the development of drugs for a wide range of conditions.

Potential Therapeutic Applications for Morpholine Derivatives:

Therapeutic AreaPotential Mechanism of Action
Neurodegenerative Diseases Inhibition of enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and monoamine oxidases (MAO-A and MAO-B). tandfonline.comnih.govresearchgate.net
Inflammatory Disorders Modulation of inflammatory pathways. researchgate.netresearchgate.netresearchgate.net
Infectious Diseases Antiviral and antimicrobial activities. researchgate.netmdpi.comnih.govnih.govresearchgate.netmdpi.com
Cardiovascular Conditions Potential for cardioprotective effects.

Research into morpholine derivatives has revealed their potential as anti-inflammatory, neuroprotective, and antiviral agents. researchgate.netmdpi.comnih.govnih.govresearchgate.netmdpi.commdpi.com For example, certain morpholine-based compounds have shown promising activity against neurodegenerative disorders by targeting key enzymes involved in their pathology. tandfonline.comnih.govresearchgate.net The exploration of derivatives of this compound in these and other therapeutic areas represents a promising avenue for future drug development.

Development of Targeted Delivery Systems

Effective drug delivery is crucial for maximizing therapeutic efficacy while minimizing side effects. The development of targeted delivery systems aims to concentrate a drug at its site of action. The physicochemical properties of the morpholine ring can be leveraged in the design of such systems.

One approach is the incorporation of morpholine-containing compounds into nanocarriers like liposomes or polymeric micelles. nih.govucla.eduresearchgate.netmdpi.comnih.govnih.govresearchgate.netresearchgate.net These nanoparticles can be engineered to selectively accumulate in diseased tissues, such as tumors, through passive or active targeting mechanisms. The morpholine moiety could potentially be modified to include targeting ligands that bind to specific receptors on the surface of target cells, further enhancing the precision of drug delivery.

Synergistic Effects with Existing Therapeutic Modalities

Combination therapy, where multiple drugs are used to treat a disease, is a common strategy in medicine, particularly in cancer treatment. The rationale behind this approach is that targeting multiple pathways simultaneously can lead to a more potent therapeutic effect and overcome drug resistance.

Given the broad range of biological targets for morpholine-containing compounds, derivatives of this compound could be investigated for their synergistic effects with existing drugs. For instance, a morpholine derivative that inhibits a key survival pathway in cancer cells could be combined with a traditional chemotherapeutic agent to enhance its cancer-killing activity. researchgate.netmdpi.com The potential for additive or synergistic effects makes this an important area of future research.

Advanced Bioanalytical Methodologies for Metabolite Identification (excluding specific findings)

Understanding the metabolic fate of a new chemical entity is a critical aspect of drug development. Advanced bioanalytical techniques are essential for identifying and quantifying metabolites in complex biological matrices.

For a novel compound like this compound, a suite of powerful analytical tools would be employed to study its metabolism. High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for detecting and quantifying drug metabolites. uab.edunih.govresearchgate.netuniversiteitleiden.nl Nuclear magnetic resonance (NMR) spectroscopy is invaluable for the structural elucidation of metabolites, providing detailed information about their chemical makeup. nih.govresearchgate.netunl.edunih.govstackexchange.com These techniques, often used in combination, are crucial for building a comprehensive metabolic profile of new drug candidates.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing benzyl 2-acetylmorpholine-4-carboxylate, and how can reaction conditions be optimized?

  • Methodology :

  • Step 1 : Protect the morpholine nitrogen using a benzyl group via nucleophilic substitution (e.g., benzyl bromide in the presence of a base like K₂CO₃).
  • Step 2 : Introduce the acetyl group at the 2-position using acetyl chloride or acetic anhydride under anhydrous conditions.
  • Step 3 : Purify via recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent).
  • Optimization : Monitor reaction progress using TLC or HPLC. Adjust solvent polarity and temperature to enhance yield (e.g., reflux in THF for 12–24 hours). Purity criteria (>97% by HPLC) align with protocols for similar morpholine derivatives .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Techniques :

  • ¹H/¹³C NMR : Assign peaks using deuterated solvents (CDCl₃ or DMSO-d₆). Compare chemical shifts with analogous compounds (e.g., δ 4.5–5.0 ppm for benzyl protons) .
  • X-ray Crystallography : Grow single crystals via slow evaporation (e.g., dichloromethane/hexane). Use SHELXL for refinement (R-factor < 0.05) and Mercury for visualization of hydrogen bonding and packing motifs .

Q. How can purity and stability be assessed for this compound under laboratory storage conditions?

  • Protocol :

  • HPLC : Use a C18 column with UV detection (λ = 254 nm). Compare retention times against a reference standard.
  • Stability Testing : Store at –20°C under inert atmosphere (N₂ or Ar). Monitor degradation via periodic NMR/HPLC over 6–12 months. Degradation products (e.g., hydrolyzed esters) should be <2% .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties of this compound, and how do computational results compare with experimental data?

  • Method :

  • DFT Setup : Use hybrid functionals (e.g., B3LYP) with a 6-31G(d,p) basis set to calculate HOMO/LUMO energies, dipole moments, and electrostatic potential surfaces .
  • Validation : Compare computed bond lengths/angles with X-ray data (e.g., C=O bond: 1.21 Å experimental vs. 1.23 Å theoretical). Discrepancies >0.02 Å may require basis set adjustment .

Q. What strategies resolve contradictions between crystallographic data and spectroscopic observations (e.g., unexpected dihedral angles or hydrogen bonding patterns)?

  • Approach :

  • Dynamic Effects : Perform variable-temperature NMR to assess conformational flexibility.
  • Packing Analysis : Use Mercury’s "Packing Similarity" tool to identify intermolecular interactions (e.g., π-π stacking) that stabilize non-ideal geometries observed in crystals .

Q. How can crystal packing motifs inform the design of derivatives with improved bioavailability?

  • Workflow :

  • Motif Identification : Analyze hydrogen-bonding networks (e.g., C=O⋯H–N interactions) using Mercury.
  • Derivatization : Introduce substituents (e.g., halogens) at positions disrupting tight packing, enhancing solubility. Validate via powder XRD and dissolution assays .

Q. What are the best practices for depositing crystallographic data in public repositories to ensure reproducibility?

  • Guidelines :

  • CCDC Submission : Include refined CIF files, experimental details (temperature, wavelength), and validation reports (PLATON, CHECKCIF).
  • Metadata : Annotate data with synthesis conditions and purity metrics, as demonstrated in recent morpholine-based studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.